(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including an indole moiety, a thiazole ring, and a dimethylamino group. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine have similar thiazole rings.
Dimethylamino Compounds: N,N-Dimethylaniline and dimethylaminopyridine are examples of compounds with dimethylamino groups.
Uniqueness
What sets 3-[4-(DIMETHYLAMINO)PHENYL]-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N3O2S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C19H15N3O2S2/c1-21(2)11-7-9-12(10-8-11)22-18(24)16(26-19(22)25)15-13-5-3-4-6-14(13)20-17(15)23/h3-10,24H,1-2H3 |
InChI Key |
IVUINRDKDMNOIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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